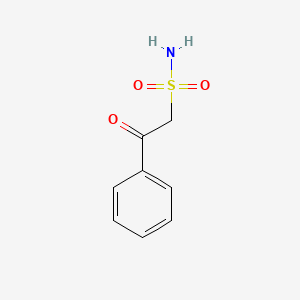

2-Oxo-2-phenylethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

2-oxo-2-phenylethanesulfonamide |

InChI |

InChI=1S/C8H9NO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11,12) |

InChI Key |

HWALZZPNGXHTQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxo 2 Phenylethane 1 Sulfonamide and Its Analogues

Strategic Elaboration of the 2-Oxo-2-phenylethane-1-sulfonamide Core Structure

The fundamental structure of this compound can be assembled through a sequence of strategic chemical transformations.

Precursor Synthesis via Metalation of Methanesulfonamide (B31651) Derivatives

The synthesis of the sulfonamide precursor often begins with methanesulfonamide or its derivatives. A key step involves the N-arylation of methanesulfonamide with aryl halides (bromides and chlorides) through a palladium-catalyzed cross-coupling reaction. This method is advantageous as it circumvents the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines. nih.gov The reaction of methanesulfonyl chloride with amines, such as ammonia (B1221849) or primary and secondary alkyl amines, in a nitroalkane diluent, is another established method for preparing methanesulfonamide and its derivatives. google.com

Oxidative Transformations for Ketone Formation in the Phenylethane Moiety (e.g., Jones Oxidation)

The conversion of a secondary alcohol on the phenylethane backbone to a ketone is a critical step in forming the 2-oxo functionality. The Jones oxidation is a well-established and efficient method for this transformation. wikipedia.orgnumberanalytics.com This reaction utilizes a solution of chromium trioxide in aqueous sulfuric acid, known as the Jones reagent, to oxidize secondary alcohols to ketones, and primary alcohols to carboxylic acids. wikipedia.orgorganic-chemistry.orgnumberanalytics.comorganicchemistrytutor.com The reaction is typically rapid and provides high yields. wikipedia.org While effective, the carcinogenic nature of Cr(VI) compounds has led to the development of milder and more selective oxidizing agents. wikipedia.org

Diversification of this compound through Directed Functionalization

Further modification of the this compound scaffold allows for the creation of a diverse library of analogues with potentially enhanced biological activities. nih.gov

Knoevenagel Condensation for Chalconesulfonamide Derivatives

The Knoevenagel condensation is a powerful tool for the synthesis of chalcone-sulfonamide derivatives. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of this compound, the ketone can react with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) structure. nih.gov This method is widely used in the synthesis of natural and biologically active products. sci-hub.se The reaction conditions can be optimized to be solvent-free, making it a greener synthetic route. researchgate.net The hybridization of chalcone and arylsulfonamide scaffolds has been a subject of significant research to develop new bioactive compounds. arabjchem.org

N-Alkylation and Acylation Strategies for Sulfonamide Nitrogen Modification

The nitrogen atom of the sulfonamide group provides a key site for diversification through N-alkylation and N-acylation.

N-Alkylation: A variety of methods exist for the N-alkylation of sulfonamides. These include reactions with alcohols catalyzed by transition metal complexes such as iridium or manganese. rsc.orgacs.orgacs.org Other approaches involve the use of alkyl halides or the Mitsunobu reaction. nih.gov The choice of method often depends on the specific substrate and desired product. oup.com

N-Acylation: N-acylation of sulfonamides can be achieved using acylating agents like carboxylic anhydrides or acyl chlorides in the presence of a catalyst. tandfonline.comtandfonline.com Lewis acids such as copper(II) triflate and ferric chloride have been shown to be effective catalysts for this transformation. tandfonline.comacs.org Isothiourea-catalyzed atroposelective N-acylation has also been developed to produce chiral N-sulfonyl anilides. nih.govacs.org

Table 1: Comparison of N-Alkylation and N-Acylation Catalysts for Sulfonamides

| Transformation | Catalyst/Reagent | Key Features |

|---|---|---|

| N-Alkylation | Iridium Complex | Water-soluble, metal-ligand bifunctional. rsc.org |

| N-Alkylation | Manganese(I) PNP pincer precatalyst | Employs benzylic and primary aliphatic alcohols. acs.org |

| N-Acylation | Copper(II) triflate (Cu(OTf)2) | Catalyzes acylation with carboxylic anhydrides or acyl chlorides. tandfonline.com |

| N-Acylation | Cesium salt of Wells–Dawson heteropolyacid | Efficient and reusable catalyst in water. tandfonline.com |

| N-Acylation | Isothiourea | Enables atroposelective acylation. nih.govacs.org |

Amine Condensation Reactions for Novel Sulfonamide Conjugates

The synthesis of novel sulfonamide conjugates can be accomplished through condensation reactions with various amines. The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researcher.lifelibretexts.orgresearchgate.netbioline.org.br This approach is versatile and allows for the introduction of a wide range of amine-containing fragments. rsc.org More recent strategies focus on the direct oxidative coupling of thiols and amines to form sulfonamides, offering a more atom-economical route. rsc.org Additionally, methods for the synthesis of sulfonamides from carboxylic acids and amines have been developed, expanding the range of accessible starting materials. nih.gov The synthesis of sulfonamide derivatives of γ-amino acids has also been explored to create novel 2-oxoamides. nih.gov

Innovations in Sustainable Synthesis of this compound Derivatives

The drive towards "green chemistry" has significantly influenced the synthesis of sulfonamides, promoting methods that are both efficient and environmentally responsible.

The synthesis of sulfonamides has been greatly improved by the use of magnetic nanocatalysts, which align with the principles of green chemistry. nih.gov These catalysts, often composed of metal complexes on magnetic nanoparticle supports, provide significant advantages, including straightforward recovery using an external magnet and high reusability, which are vital for sustainable chemical processes. nih.govnih.gov

A novel approach for creating aromatic sulfonamides involves an MNPs-AHBA-Cu (copper supported on 4-aminohippuric acid-coated magnetic nanoparticles) catalyzed amide coupling reaction. jsynthchem.com This method is noted for its sustainability, facilitated by the easy magnetic recovery of the catalyst, its potential for reuse, and the high yields of the resulting sulfonamide. jsynthchem.com The reactions are conducted under mild conditions, such as atmospheric pressure and relatively low temperatures, often using polyethylene (B3416737) glycol (PEG) as a green solvent. jsynthchem.com The paramagnetic nature of these nanocatalysts allows for their simple and effective separation from the reaction mixture, enabling multiple reuse cycles without a significant drop in catalytic efficiency. nih.gov

Performance of Magnetic Nanocatalysts in Sulfonamide Synthesis

| Catalyst System | Key Features | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| MNPs-AHBA-Cu | Copper supported on 4-aminohippuric acid-coated magnetic nanoparticles. | Low temperature, atmospheric pressure, PEG solvent. | High reusability, excellent yields, sustainable protocol. | jsynthchem.com |

| Sulfonic acid-functionalized MNPs (SA-MNPs) | Used for one-pot, three-component condensation reactions. | Sonication. | Recyclable for at least five cycles without significant loss of efficiency. | nih.gov |

| General Magnetic Nanocomposites | Metal complexes supported on magnetic nanoparticles. | Varies depending on the specific reaction. | Ease of recovery and reusability, harmony with green chemistry principles. | nih.gov |

A significant advancement in green chemistry is the development of sulfonamide synthesis methods that utilize water as a solvent, thereby avoiding the need for organic bases. rsc.orgresearchgate.net One such method involves the reaction of sulfonyl chlorides with amino compounds in an aqueous medium where the pH is dynamically controlled. rsc.orgresearchgate.net This approach uses equimolar amounts of the reactants, and the product can be isolated simply by filtration after acidification, yielding excellent purity and quantity without requiring further purification steps. rsc.orgresearchgate.net

Another eco-friendly protocol uses water and sodium carbonate (Na₂CO₃) as an acid scavenger for the reaction between sulfonyl chlorides and amino acids or hydroxybenzoic acid at room temperature. mdpi.comsci-hub.se This method produces the desired sulfonamide derivatives in high yields and purities. mdpi.comsci-hub.se The use of polyethylene glycol (PEG-400), a non-toxic and biocompatible solvent, in conjunction with potassium carbonate as a base, also represents a sustainable pathway for sulfonamide synthesis. sci-hub.se

Comparison of Green Solvents and Conditions for Sulfonamide Synthesis

| Solvent/System | Base/Additive | Key Features | Isolation Method | Reference |

|---|---|---|---|---|

| Water | None (dynamic pH control) | Avoids organic bases; uses equimolar reactants. | Filtration after acidification. | rsc.orgresearchgate.net |

| Water | Sodium Carbonate (Na₂CO₃) | Acts as an HCl scavenger; reaction at room temperature. | Filtration, washing with water, and recrystallization. | mdpi.comsci-hub.se |

| PEG-400 | Potassium Carbonate (K₂CO₃) | Heterogeneous reaction; solvent is non-toxic and recoverable. | Standard workup procedures. | sci-hub.se |

| H₂O/Acetone/PEG-400 | Sodium Bicarbonate (NaHCO₃) | Conducted in a flow meso-reactor. | Extraction and precipitation. | sci-hub.se |

Novel Synthetic Pathways and Reagent Development for Sulfonamide Construction

The development of novel synthetic routes provides access to a wider variety of sulfonamide structures, including analogues of this compound. A key pathway to this class of compounds starts with commercially available substituted acetophenones. nih.gov

The general synthesis proceeds through several steps:

Sulfonation: Substituted acetophenones are sulfonated using a sulfur trioxide-dioxane adduct. nih.gov

Neutralization: The resulting product is neutralized with potassium bicarbonate to form potassium 2-substituted-phenyl-2-oxoethylsulfonates. nih.gov

Chlorination: These potassium salts are then reacted with oxalyl chloride to yield the corresponding 2-substituted-phenyl-2-oxoethylsulfonyl chlorides. nih.gov

Amination: Finally, the sulfonyl chlorides are converted into the target 2-substituted phenyl-2-oxo-ethylsulfonamides by reaction with an appropriate amine. nih.gov

Beyond this specific pathway, broader innovations in sulfonamide construction offer versatile tools for medicinal chemists. One such strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. nih.gov This is achieved through a copper ligand-to-metal charge transfer (LMCT) process that converts aromatic acids into sulfonyl chlorides, which are then aminated in a one-pot reaction. nih.gov

Other modern methods include:

Synergetic Photoredox and Copper Catalysis: This allows for the direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

Palladium-Catalyzed Couplings: Methods have been developed for the Pd-catalyzed synthesis of sulfonamides from aryl halides or triflates using potassium metabisulfite, or from aryl boronic acids. rsc.orgacs.org These multi-component approaches permit rapid diversification of the final structure. rsc.org

Iron and Copper-Catalyzed C-H Amidation: A one-pot, two-stage process using sequential iron and copper catalysis enables the synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme-connect.com

These advanced methodologies expand the toolkit for creating diverse sulfonamide libraries, potentially applicable to the synthesis of novel this compound derivatives for further research.

Pharmacological and Biochemical Activities of 2 Oxo 2 Phenylethane 1 Sulfonamide Derivatives

Antiproliferative and Anticancer Mechanisms of Action

Recent studies have focused on a series of chalconesulfonamides, which are derivatives of 2-Oxo-2-phenylethane-1-sulfonamide, evaluating their potential as anticancer agents. These compounds have shown potent antiproliferative effects across various cancer cell lines, including those resistant to standard therapies. nih.gov

In vitro Efficacy in Established Cancer Cell Lines (e.g., MCF7, K-562, HCT-116)

The antiproliferative properties of several chalconesulfonamide derivatives of this compound were assessed using an MTT assay against a panel of human cancer cell lines. The tested lines included estrogen receptor-positive (ERα-positive) breast cancer (MCF7), chronic myelogenous leukemia (K-562), and colon cancer (HCT-116). nih.gov

The compounds demonstrated potent antiproliferative effects, with IC₅₀ values in the low micromolar range for several derivatives. nih.gov Compound 7e , a chalconesulfonamide derivative, was identified as a particularly potent agent across multiple cell lines. The precursor compound, a N-(tert-butyl)-2-oxo-2-phenylethan-1-sulfonamide, was also evaluated. nih.gov

Table 1: In vitro Antiproliferative Activity (IC₅₀, µM) of Selected this compound Derivatives

| Compound | MCF7 (Breast) | K-562 (Leukemia) | HCT-116 (Colon) |

|---|---|---|---|

| 7a | 2.0 ± 0.2 | 1.1 ± 0.1 | 2.5 ± 0.2 |

| 7d | 1.5 ± 0.1 | 0.9 ± 0.1 | 1.6 ± 0.1 |

| 7e | 1.2 ± 0.1 | 0.8 ± 0.1 | 1.3 ± 0.1 |

| 11 | >50 | >50 | >50 |

Data sourced from a 2023 study on chalconesulfonamides. nih.gov Values represent the mean ± standard deviation.

Investigation of Proapoptotic Pathways and Markers (e.g., PARP cleavage)

To determine the mechanism behind the observed antiproliferative activity, the induction of apoptosis was investigated. A key indicator of programmed cell death is the cleavage of Poly(ADP-ribose) polymerase (PARP), a process executed by caspases during the final stages of apoptosis. nih.gov

Immunoblotting analysis of breast cancer cells treated with the lead chalconesulfonamide derivative 7e revealed a significant accumulation of cleaved PARP. nih.gov In contrast, the precursor sulfonamide 11 did not induce PARP cleavage. This finding indicates that the cytotoxic effect of the active derivatives is mediated, at least in part, through the induction of apoptotic cell death. nih.gov

Modulation of Hormone-Sensitive Signaling Pathways (e.g., Estrogen Receptor α/GREB1 axis)

In hormone-dependent cancers such as ERα-positive breast cancer, the estrogen receptor signaling pathway is a critical driver of proliferation. The protein GREB1 (Growth Regulating Estrogen Receptor Binding 1) is a well-established early response gene in the estrogen receptor-regulated pathway and serves as a marker for ERα activity. nih.gov

The lead compound 7e was evaluated for its effect on this pathway. Western blot analysis showed that treatment with this derivative led to a marked decrease in the expression of both Estrogen Receptor α (ERα) and GREB1 in MCF7 breast cancer cells. This demonstrates a potent antiestrogenic activity by disrupting the ERα/GREB1 signaling axis, which is crucial for the growth of hormone-responsive cancer cells. nih.gov

Targeting Resistance Mechanisms in Cancer Therapy (e.g., 4-hydroxytamoxifen resistance)

A major challenge in endocrine therapy for breast cancer is the development of resistance to selective estrogen receptor modulators like tamoxifen. To assess the potential of this compound derivatives to overcome this issue, their activity was tested against the MCF7/HT2 cell line, a subline of MCF7 that is resistant to 4-hydroxytamoxifen. nih.gov

The chalconesulfonamide derivatives showed potent antiproliferative effects against this resistant cell line. For instance, the IC₅₀ value for the lead compound 7e against MCF7/HT2 cells was 1.1 ± 0.1 µM, demonstrating its efficacy in a hormone-resistant context. Furthermore, the compound was shown to induce PARP cleavage and suppress the ERα/GREB1 axis in these resistant cells, indicating its ability to act through mechanisms that can bypass tamoxifen resistance. nih.gov

Enzyme Inhibition Profiling and Kinetic Analyses

Beyond anticancer applications, structurally related sulfonamide derivatives have been investigated for their ability to inhibit enzymes implicated in neurodegenerative disorders, such as Alzheimer's disease.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of 2-amino-1-phenylethane containing a sulfonamide moiety have been screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic system. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is a therapeutic strategy for Alzheimer's disease.

Screening of a series of these sulfonamide derivatives revealed that they act as suitable inhibitors of both AChE and BChE. The inhibitory potency varies depending on the specific substitutions on the aryl sulfonyl chloride component of the molecule.

Table 2: Cholinesterase Inhibition (IC₅₀, µM) by Selected Sulfonamide Derivatives

| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |

|---|---|---|

| 3c | 82.93 ± 0.15 | - |

| 3d | - | 45.65 ± 0.48 |

| Eserine (Reference) | 0.04 ± 0.0001 | 0.85 ± 0.00 |

Data represents the inhibitory concentration (IC₅₀) of N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane. nih.gov

These findings indicate that while the tested sulfonamide compounds are active against cholinesterase enzymes, their potency is less than that of the reference standard, eserine. nih.gov

Carbonic Anhydrase Isozyme Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, primarily due to the binding of the sulfamoyl moiety (SO2NH2) to the zinc ion within the enzyme's active site. nih.gov Derivatives of this compound have been investigated for their inhibitory effects on various human carbonic anhydrase (hCA) isozymes.

Research into N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides, which incorporate a sulfonamide structure, has revealed varying inhibitory activities against different hCA isoforms. For instance, the presence of a 5-chloro-2-hydroxyphenyl substitution was found to be most favorable for potent inhibition of hCA II, while a simple 2-hydroxyphenyl substitution had a negative effect on hCA IX inhibitory activity. nih.gov Specifically, for the N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide derivative, it showed significant inhibitory action against hCA II, whereas the 2-hydroxy substituted version was one of the least active against this isozyme but showed better activity against hCA I. nih.gov

The inhibitory potency of these sulfonamide derivatives is influenced by the substitution patterns on the aromatic rings. For example, in one series of pyrazole carboxamides, a 5-chloro-2-hydroxyphenyl group led to the most potent inhibition, while a 2-hydroxy-3,5-dimethylphenyl group also conferred substantial activity. nih.gov In contrast, compounds with just a 2-hydroxyphenyl substitution generally exhibited weaker inhibition against the hCA XII isoform, with Ki values in the range of 61.3–432.8 nM compared to the standard inhibitor acetazolamide (Ki = 25.7 nM). nih.gov

These findings highlight the potential for designing isoform-selective carbonic anhydrase inhibitors by modifying the structure of the parent sulfonamide compound.

Table 1: Inhibitory Activity of Selected N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide Derivatives against hCA Isozymes

| Compound | Substitution on Phenyl Ring | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 5a | 2-hydroxyphenyl | Active | Negative Influence | Negative Effect | 61.3 - 432.8 |

| 5e | 2-hydroxy-3,5-dimethylphenyl | --- | --- | Slightly Lower Activity | 61.3 - 432.8 |

| 5f | 5-chloro-2-hydroxyphenyl | --- | Most Favorable | Most Favorable | 61.3 - 432.8 |

Urease Inhibition and Kinetic Mechanisms

Derivatives of sulfonamides have been explored as potential urease inhibitors, which are of interest for treating infections caused by urease-producing bacteria. frontiersin.orgnih.govbohrium.com Urease catalyzes the hydrolysis of urea, and its inhibition can be a therapeutic strategy against pathogens like Helicobacter pylori. nih.gov

Kinetic studies on naproxen-conjugated sulfonamide derivatives have demonstrated a competitive mode of urease inhibition. frontiersin.org For example, naproxen conjugated with sulfanilamide, sulfathiazole, and sulfaguanidine showed potent competitive inhibition with IC50 values of 6.69 ± 0.11 µM, 5.82 ± 0.28 µM, and 5.06 ± 0.29 µM, respectively. frontiersin.org This competitive inhibition suggests that these compounds bind to the active site of the urease enzyme, likely interacting with the nickel ions essential for catalysis. nih.govbohrium.com

The mechanism of inhibition often involves the interaction of electronegative atoms like oxygen, nitrogen, and sulfur from the inhibitor with the nickel ions in the urease active site. nih.govbohrium.com The structure of the inhibitor plays a crucial role; bulky substituents can hinder the entry of the inhibitor into the active site, thereby reducing its efficacy. nih.govbohrium.com

Table 2: Urease Inhibition by Naproxen-Sulfonamide Conjugates

| Conjugated Sulfonamide | IC50 (µM) | Mode of Inhibition |

| Sulfanilamide | 6.69 ± 0.11 | Competitive |

| Sulfathiazole | 5.82 ± 0.28 | Competitive |

| Sulfaguanidine | 5.06 ± 0.29 | Competitive |

Heat Shock Protein 70 (Hsp70) Inhibition

A derivative known as 2-phenylethynesulfonamide (PES), also referred to as pifithrin-μ, has been identified as a direct inhibitor of the stress-inducible Heat Shock Protein 70 (Hsp70). nih.govnih.gov Hsp70 is a molecular chaperone that is often overexpressed in tumor cells and contributes to their survival, making it a promising target for cancer therapy. nih.govresearchgate.net

PES-mediated inhibition of Hsp70 disrupts the protein quality control systems within cancer cells. nih.govnih.gov Specifically, it impairs both the autophagy-lysosome pathway and the proteasome pathway, which are responsible for the degradation of misfolded and aggregated proteins. nih.govnih.gov This disruption leads to an accumulation of non-functional proteins, ultimately triggering cell death. nih.gov

The inhibitory action of PES on Hsp70 also affects the Hsp70/Hsp90 chaperone system, which is crucial for maintaining the stability and activity of numerous client proteins involved in cell survival and proliferation. nih.govnih.gov By disrupting this system, PES can simultaneously interfere with several critical cancer survival pathways. nih.govnih.gov Studies have shown that PES is preferentially cytotoxic to a range of solid tumor cell types. nih.gov

Ketol-Acid Reductoisomerase (KARI) Inhibition

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the branched-chain amino acid biosynthesis pathway in microorganisms and plants, but it is absent in animals, making it an attractive target for the development of new antimicrobial agents and herbicides. uq.edu.aunih.govnih.gov

While direct inhibition by this compound is not detailed in the provided results, research on related structures provides insight. For instance, a screening of the Medicines for Malaria Venture Pathogen Box identified compounds with Ki values below 200 nM against Mycobacterium tuberculosis (Mt) KARI. uq.edu.au One hit, MMV553002, was found to hydrolyze into two products, one of which, 3-(methylsulfonyl)-2-oxopropanic acid, was responsible for KARI inhibition with a Ki of 531 nM. uq.edu.au

Another identified KARI inhibitor, a pyrimidinedione derivative, demonstrated competitive and time-dependent inhibition of Mt KARI with a Ki of 23.3 nM. nih.gov These findings underscore the potential of targeting KARI with small molecule inhibitors.

Table 3: Inhibition of M. tuberculosis KARI by Selected Compounds

| Compound | Ki Value |

| 3-(methylsulfonyl)-2-oxopropanic acid | 531 nM |

| Pyrimidinedione derivative (1f) | 23.3 nM |

| NSC116565 | 95.4 nM uq.edu.au |

Inhibition of Other Therapeutically Relevant Enzymes (e.g., BRAF, PI3K)

The search results did not provide specific information on the inhibition of BRAF or PI3K by this compound or its direct derivatives. However, the broader context of enzyme inhibition by small molecules is relevant. For instance, the development of selective inhibitors for isoforms of phosphoinositide 3-kinase (PI3K), such as the PI3Kβ-selective inhibitor SAR260301, highlights the strategy of targeting specific enzymes in cancer therapy. nih.gov Combining such inhibitors with agents that target other pathways, like the MAPK pathway (which includes BRAF), can lead to synergistic antitumor activity, particularly in cancers with specific genetic mutations like PTEN-deficiency and BRAF mutations. nih.gov While no direct link to this compound was found for BRAF or PI3K inhibition, the general principles of developing targeted enzyme inhibitors are applicable.

Antimicrobial Spectrum and Efficacy

Antibacterial Activity (e.g., against Gram-positive and Gram-negative strains like Escherichia coli, Staphylococcus aureus)

Sulfonamide derivatives have long been recognized for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov This activity stems from their ability to act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov

Studies on various sulfonamide derivatives have demonstrated their efficacy against clinically relevant strains such as Escherichia coli and Staphylococcus aureus. researchgate.netnih.gov The antibacterial potency can be influenced by the specific chemical structure of the sulfonamide derivative.

For example, a study evaluating the antimicrobial effects of a sulfonyl derivative of 2(5H)-furanone, F105, against methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) found Minimum Inhibitory Concentrations (MIC) of 10 mg/L and 20 mg/L, respectively. frontiersin.org The Minimal Bactericidal Concentrations (MBC) were 40 mg/L for MSSA and 80 mg/L for MRSA. frontiersin.org

Another study on different sulfonamide derivatives showed that they exhibited a broad spectrum of activity, with MIC values against E. coli being relatively high in some cases, indicating that a higher concentration is needed for inhibition. researchgate.net The zones of inhibition for these compounds against E. coli were significant, although specific values were not uniformly reported. researchgate.net

Table 4: Antibacterial Activity of a Sulfonyl Derivative of 2(5H)-Furanone (F105)

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |

| Staphylococcus aureus (MSSA) | 10 | 40 |

| Staphylococcus aureus (MRSA) | 20 | 80 |

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties against a range of fungal pathogens, including those affecting plants and humans. A series of 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides were synthesized and evaluated for their bioactivity against two strains of Botrytis cinerea, a fungus responsible for gray mold disease in many plant species. nih.govmdpi.com

In in vitro tests against a sensitive strain of the fungus (DL-11), certain acyloxyethylsulfonamide derivatives showed high efficacy. nih.govmdpi.com For example, compound V-9 exhibited the best fungicidal activity with a half-maximal effective concentration (EC50) value of 0.01 mg L⁻¹, while compound V-1 showed an EC50 of 0.10 mg L⁻¹. nih.govmdpi.com Against a resistant strain (HLD-15), the EC50 values for these compounds were 7.72 mg L⁻¹ and 3.32 mg L⁻¹, respectively. nih.govmdpi.com Furthermore, in vivo testing revealed that some derivatives, like V-13 and V-14, provided better control of B. cinerea than commercial fungicides such as procymidone and pyrimethanil. nih.govmdpi.com These studies indicate that many of these title compounds possess a broad fungicidal spectrum against various phytopathogenic fungi. nih.govmdpi.com

Other research has focused on different structural modifications. Novel pyrazolecarbamide derivatives containing a sulfonate fragment have been synthesized and screened for antifungal activity. nih.gov Among these, compound T24 showed remarkable activity against the plant pathogen Rhizoctonia solani, with an EC50 value of 0.45 mg/L. nih.gov This was significantly more potent than the commercial fungicide hymexazol (EC50 = 10.49 mg/L). nih.gov Additionally, studies on arylsulfonamides have demonstrated their potential against various Candida species, which are common human pathogens.

In Vitro Antifungal Activity of Selected this compound Derivatives

| Compound Series | Specific Derivative | Fungal Species | Activity (EC50 in mg/L) |

|---|---|---|---|

| Acyloxyethylsulfonamides | V-9 | Botrytis cinerea (DL-11, sensitive) | 0.01 |

| V-1 | Botrytis cinerea (DL-11, sensitive) | 0.10 | |

| V-1 | Botrytis cinerea (HLD-15, resistant) | 3.32 | |

| Pyrazolecarbamides | T24 | Rhizoctonia solani | 0.45 |

Antiviral Activity (e.g., HIV, Epstein-Barr Virus, SARS-CoV-2)

The sulfonamide moiety is a key feature in numerous compounds with demonstrated antiviral properties. Structurally novel sulfonamide derivatives have shown significant antiviral activity in both in vitro and in vivo studies. nih.gov This broad activity extends to a range of viruses, including human immunodeficiency virus (HIV), coronaviruses like SARS-CoV-2, and various enteroviruses. mdpi.com

Specific research has identified a structurally related compound, 2-phenylethynesulfonamide (PES), as an inhibitor of Epstein-Barr virus (EBV) replication and carcinogenicity. nih.gov PES is a small molecule inhibitor of Heat shock protein 70 (Hsp70). nih.gov The study found that PES decreases the expression of the essential EBV nuclear antigen 1 (EBNA1), interferes with the interaction between Hsp70 and EBNA1, and reduces the amount of intracellular EBV genomic DNA. nih.gov This indicates that the molecular chaperone function of Hsp70 is a key target for inhibiting EBV. nih.gov

The antiviral potential of sulfonamide derivatives is not limited to human viruses. For instance, certain pyrazolecarbamide derivatives that include a phenylsulfonyl fragment have been evaluated for their effects against the Tobacco Mosaic Virus (TMV), a well-known plant pathogen. nih.gov

Many clinically used HIV protease inhibitors, such as amprenavir, and those in advanced clinical trials contain sulfonamide groups. nih.gov Furthermore, numerous non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors also feature this chemical group. nih.gov The development of new sulfonamide derivatives is an active area of research aimed at creating agents effective against drug-resistant viral strains. nih.govmdpi.com

Other Biological Activities of Derivative Compounds

Several derivatives of this compound have been investigated for their ability to counteract oxidative stress. A study on novel sulfonamide derivatives of gallic acid, namely 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) and 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS), revealed significant antioxidant and radical scavenging activities. genome.jp Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, 3,4,5-THBS demonstrated a concentration-dependent increase in scavenging activity, reaching over 90% at a concentration of 1000 µM, comparable to the parent compound, gallic acid. genome.jp These derivatives also effectively scavenged reactive oxygen species (ROS) in human epithelial cells. genome.jp

In another study, a series of 2-aminothiazole sulfonamide derivatives were synthesized and evaluated for antioxidant properties. researchgate.net The investigation utilized both DPPH and superoxide dismutase (SOD)-mimic assays. researchgate.net Among the tested compounds, one derivative, designated as compound 8, was identified as the most promising, exhibiting potent activity in both assays with 90.09% DPPH scavenging and 99.02% SOD-mimic activity. researchgate.net

Antioxidant Activity of Selected Sulfonamide Derivatives

| Compound Series | Specific Derivative | Assay | Activity/Result |

|---|---|---|---|

| Gallic Acid Sulfonamides | 3,4,5-THBS | DPPH Scavenging (at 1000 µM) | >90% |

| 2-Aminothiazole Sulfonamides | Compound 8 | DPPH Scavenging | 90.09% |

| SOD-mimic Activity | 99.02% |

The anti-inflammatory properties of sulfonamide derivatives have been well-documented. Research into gallic acid-based sulfonamides, specifically 3,4,5-TMBS and 3,4,5-THBS, showed significant anti-inflammatory effects. genome.jp These compounds were found to inhibit protein denaturation, a key process in inflammation, and their efficacy was comparable to the standard anti-inflammatory drug ibuprofen. genome.jp

Further investigation into naproxen-sulfa drug conjugates has highlighted their potential as dual inhibitors of urease and cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. sigmaaldrich.com The naproxen-sulfamethoxazole conjugate, in particular, demonstrated potent anti-inflammatory action, inhibiting induced edema by 82.8%, a level comparable to the standard drug indomethacin (86.8% inhibition). sigmaaldrich.com This same conjugate also showed 75.4% inhibition of the COX-2 enzyme at a 10 µM concentration. sigmaaldrich.com

In other studies, various 2'-phenoxymethanesulfonanilide derivatives were synthesized and evaluated. nih.gov Compounds with an electron-attracting substituent, such as 4'-cyano-(FK867) and 4'-acetyl-(FK3311) 2'-(2,4-difluorophenoxy)methanesulfonanilides, were found to strongly inhibit adjuvant-induced arthritis in rat models. nih.gov

Investigation of Cellular and Molecular Targets of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with a variety of cellular and molecular targets.

Enzymes in Inflammation: A primary target for the anti-inflammatory effects of these derivatives is the cyclooxygenase-2 (COX-2) enzyme. genome.jpsigmaaldrich.com Derivatives such as gallic acid-based sulfonamides and naproxen conjugates have been shown to effectively inhibit COX-2 activity. genome.jpsigmaaldrich.com Some derivatives have also been screened against lipoxygenase (LOX), another enzyme involved in inflammation, although they were found to be less potent inhibitors of this target. researchgate.net

Viral and Cellular Chaperones: In the context of antiviral activity, a key target identified for the related compound 2-phenylethynesulfonamide (PES) is the molecular chaperone Heat shock protein 70 (Hsp70). nih.gov By inhibiting Hsp70, PES disrupts its interaction with the Epstein-Barr virus nuclear antigen 1 (EBNA1), which is essential for viral replication. nih.gov

Cholinesterases: Certain N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane have been identified as effective inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For instance, one derivative (3d) was active against BChE with an IC50 value of 45.65 ± 0.48 µM. researchgate.net

Other Enzymes: The sulfonamide scaffold has been used to target other enzymes as well. Propanamide-sulfonamide based drug conjugates have been studied as competitive inhibitors of the urease enzyme. sigmaaldrich.com Additionally, research has identified 2-sulfonyl/sulfonamide pyrimidine derivatives as novel covalent inhibitors of Werner syndrome protein (WRN) helicase, a target in certain cancers.

Structure Activity Relationship Sar Studies of 2 Oxo 2 Phenylethane 1 Sulfonamide Analogues

Identification of Essential Structural Elements for Biological Potency

The fundamental 2-oxo-2-phenylethane-1-sulfonamide scaffold is considered crucial for its biological activity. The key structural elements include the aromatic phenyl ring, the carbonyl group at the beta position to the sulfur atom (a β-ketosulfonamide), and the sulfonamide moiety. The spatial arrangement of these groups is thought to be critical for interaction with biological targets. The sulfonamide group, in particular, is a well-known pharmacophore that can participate in hydrogen bonding and act as a bioisosteric replacement for other functional groups like carboxylic acids.

Systematic Analysis of Substituent Effects on Activity

Influence of Aromatic and Heteroaromatic Ring Substitutions

The nature and position of substituents on the phenyl ring significantly modulate the biological activity of this compound analogues. Substitution can affect the electronic properties, lipophilicity, and steric profile of the molecule, all of which can influence its interaction with a biological target.

Research on related β-ketosulfonamides has shown that the introduction of various substituents on the aromatic ring can lead to a range of biological activities. For instance, in a series of β-ketosulfonamide adenylation inhibitors, the specific substitution pattern on the aryl ring was found to be a key determinant of their antitubercular activity.

| Compound ID | Aromatic/Heteroaromatic Ring | Biological Activity (e.g., MIC, IC50) |

| Parent Compound | Phenyl | Baseline Activity |

| Analogue 1 | 4-Hydroxyphenyl | Potentially altered activity due to H-bonding capability |

| Analogue 2 | 4-Methoxyphenyl | Increased lipophilicity, may enhance cell permeability |

| Analogue 3 | Thienyl | Introduction of a heteroaromatic ring can modify electronic and steric properties |

| Analogue 4 | Pyridyl | Can introduce basicity and potential for new interactions |

Impact of Halogenation Patterns on Biological Response

Halogenation of the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens can alter the electronic nature of the ring, increase lipophilicity, and in some cases, participate in halogen bonding with the target protein.

The position and nature of the halogen substituent are critical. For example, in some classes of biologically active sulfonamides, the introduction of a chlorine or fluorine atom at specific positions on the aromatic ring has been shown to significantly increase potency.

| Compound ID | Halogenation Pattern | Biological Response (e.g., Fold-increase in activity) |

| Parent Compound | Unsubstituted Phenyl | 1x |

| Analogue 5 | 4-Chlorophenyl | May show increased activity due to favorable interactions |

| Analogue 6 | 2,4-Dichlorophenyl | Potential for further enhancement or steric hindrance |

| Analogue 7 | 4-Fluorophenyl | Can improve metabolic stability and binding affinity |

| Analogue 8 | 3-Bromophenyl | Positional isomer may exhibit different activity profile |

Role of Alkyl and Cyclic Amine Moieties in Activity Modulation

Modification of the sulfonamide nitrogen with different alkyl or cyclic amine moieties can have a profound impact on the compound's physicochemical properties and biological activity. These modifications can influence solubility, lipophilicity, and the ability of the sulfonamide to act as a hydrogen bond donor or acceptor.

Studies on various sulfonamide derivatives have demonstrated that the nature of the substituent on the sulfonamide nitrogen is a key determinant of their biological profile. For instance, in a series of 2-amino-1-phenylethane sulfonamide derivatives investigated as cholinesterase inhibitors, the substituents on the sulfonamide nitrogen were crucial for their inhibitory activity.

| Compound ID | Amine Moiety | Effect on Activity |

| Parent Compound | -SO2NH2 (Primary sulfonamide) | Baseline activity |

| Analogue 9 | -SO2NHCH3 (Methylsulfonamide) | Increased lipophilicity, potential for altered binding |

| Analogue 10 | -SO2N(CH3)2 (Dimethylsulfonamide) | Loss of H-bond donor capability, may decrease activity |

| Analogue 11 | -SO2NH-c-Hexyl (Cyclohexylsulfonamide) | Significant increase in lipophilicity and steric bulk |

| Analogue 12 | -SO2N(piperidine) (Piperidinylsulfonamide) | Introduction of a basic nitrogen, may influence solubility and target interaction |

Conformational Preferences and Ligand-Receptor Interactions

The three-dimensional conformation of this compound analogues is critical for their interaction with biological targets. The flexibility of the ethane (B1197151) linker allows the phenyl ring and the sulfonamide group to adopt various spatial orientations. The preferred conformation for binding is one that maximizes favorable interactions with the active site of the target protein.

Computational modeling and X-ray crystallography studies on related β-ketosulfonamides have provided insights into their binding modes. These studies suggest that the carbonyl oxygen and the sulfonamide group often participate in key hydrogen bonding interactions with amino acid residues in the active site. The phenyl ring typically occupies a hydrophobic pocket, and its substituents can form additional favorable contacts.

Optimization Strategies Based on SAR Insights

The SAR data gathered from the systematic modification of the this compound scaffold provides a roadmap for the rational design of more potent and selective inhibitors. Optimization strategies often involve a multi-pronged approach:

Fine-tuning Aromatic Substituents: Based on the observed trends, further exploration of electron-donating and electron-withdrawing groups at specific positions on the phenyl ring can be undertaken to maximize activity.

Exploring Diverse Heterocycles: Replacing the phenyl ring with a variety of five- and six-membered heterocycles can lead to novel interactions with the target and improved pharmacological properties.

Systematic Halogen Scanning: A detailed investigation of different halogen substitutions (F, Cl, Br, I) at various positions on the aromatic ring can identify optimal halogenation patterns.

Amine Substituent Library: Synthesis and testing of a diverse library of linear, branched, and cyclic amine substituents on the sulfonamide nitrogen can help to identify the ideal balance of lipophilicity, solubility, and hydrogen bonding capacity.

Conformationally Restricted Analogues: The design and synthesis of analogues with reduced conformational flexibility, for example, by introducing cyclic constraints, can help to lock the molecule in its bioactive conformation, potentially leading to increased potency.

By systematically applying these optimization strategies, researchers can leverage the SAR insights to develop novel this compound analogues with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling in 2 Oxo 2 Phenylethane 1 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-oxo-2-phenylethane-1-sulfonamide research, docking simulations are pivotal for understanding how these compounds interact with their biological targets.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets. These simulations predict the specific orientation and conformation of the ligand within the protein's binding site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov For instance, studies on sulfonamide derivatives have successfully used docking to predict their binding poses within the active sites of enzymes like carbonic anhydrases and cholinesterases. unifi.itresearchgate.net

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a crucial parameter calculated during these simulations. researchgate.net It provides a quantitative estimate of the strength of the interaction between the ligand and the protein. Research on various sulfonamides has demonstrated a correlation between the calculated binding affinities and their experimentally determined biological activities. nih.gov For example, docking studies on novel benzenesulfonamides as potential antidiabetic agents showed binding affinities ranging from -6.6 to -6.9 kcal/mol against insulin-inhibiting protein receptors. researchgate.net Similarly, N-substituted sulfonamides designed as anticancer therapeutics exhibited binding affinities between -6.8 and -8.2 kcal/mol. nih.gov

These predictions are vital for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to the this compound scaffold affect its binding to a target protein. By visualizing the predicted binding modes, researchers can rationally design new derivatives with improved affinity and selectivity.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 3-Methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl))-2-(phenylsulfonamido)pentanamide | Insulin inhibiting protein receptor (7m17) | -6.6 |

| 3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide | Insulin inhibiting protein receptor (7m17) | -6.7 |

| 3-Methyl-2-(4-methylphenylsulfonamido)-N-(2-oxo-2(piperidin-1-yl) ethyl) pentanamide | Insulin inhibiting protein receptor (7m17) | -6.9 |

| N-substituted sulfonamides | Potential drug target 1AZM | -6.8 to -8.2 |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be broadly categorized into two approaches: ligand-based and structure-based.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. nih.gov Docking simulations, as described above, are a cornerstone of SBVS. This methodology has been successfully applied to identify novel inhibitors for various targets by screening large compound databases against the protein's binding site. nih.gov

Ligand-based virtual screening (LBVS) , on the other hand, does not require the 3D structure of the target. Instead, it uses the knowledge of known active ligands to identify new ones. nih.gov Pharmacophore modeling is a common LBVS technique where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active is generated. This pharmacophore model is then used as a query to search for new molecules in a database. nih.gov

Both methodologies have proven effective in identifying potential drug candidates from the sulfonamide class of compounds.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of molecules, offering insights into their reactivity and other fundamental properties. These methods are crucial for understanding the intrinsic characteristics of this compound.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of atoms, molecules, and solids. diva-portal.orgnih.gov DFT studies on sulfonamide derivatives have been employed to investigate their molecular electronic structure properties. researchgate.net These calculations can determine various electronic properties such as the distribution of electron density, molecular electrostatic potential (MESP), and orbital energies. mdpi.com

The MESP, for example, helps in identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding. mdpi.com DFT calculations have been used to analyze the electronic properties of sulfonamides, providing a basis for understanding their reactivity and interaction with biological targets. researchgate.netresearchgate.net

Analysis of Reactivity Indices and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. researchgate.net

These reactivity descriptors, derived from DFT calculations, are valuable for predicting the reactivity and biological activity of this compound derivatives. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular charge transfer interactions and stabilization energies within the molecule. researchgate.net

| Reactivity Index | Description |

| Ionization Potential (I) | Energy required to remove an electron. |

| Electron Affinity (A) | Energy released when an electron is added. |

| Electronegativity (χ) | Power of an atom to attract electrons. |

| Hardness (η) | Resistance to change in electron distribution. |

| Softness (S) | Reciprocal of hardness. |

| Electrophilicity Index (ω) | Measure of electrophilic character. |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for the study of conformational changes and the stability of ligand-protein complexes.

MD simulations have been used to study the conformational dynamics of sulfonamide derivatives and their complexes with target proteins. nih.govmdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of key interactions over time, and the flexibility of different regions of the protein and the ligand. nih.gov For instance, MD simulations can be used to assess the stability of hydrogen bonds and hydrophobic contacts identified in docking studies. nih.gov By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the binding process and the factors that contribute to the stability of the complex, which is crucial for the design of more effective and specific inhibitors based on the this compound scaffold.

Investigation of Dynamic Behavior of Compound-Protein Complexes

Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand to a protein target. For sulfonamide derivatives, docking studies are crucial for understanding how they fit into the active sites of enzymes or receptors. researchgate.net For instance, in studies of related sulfonamides, molecular docking simulations have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues within the binding pocket of target proteins. qub.ac.uk

Following initial docking, molecular dynamics (MD) simulations are often employed to investigate the dynamic behavior and stability of the compound-protein complex over time. MD simulations provide a more realistic representation of the physiological environment, allowing researchers to observe conformational changes in both the ligand and the protein. This analysis helps to confirm the stability of the binding mode predicted by docking and can reveal alternative binding poses or allosteric effects that are not apparent from static models. While specific MD studies on this compound complexes are not detailed in the available literature, the methodology is standard for evaluating related sulfonamide inhibitors targeting proteins like carbonic anhydrases and Mcl-1. qub.ac.uknih.gov

Analysis of Binding Kinetics and Stability

The stability of a compound-protein complex is a critical determinant of its biological activity. Computational methods provide quantitative estimates of this stability, primarily through the calculation of binding affinity or binding energy. Molecular docking programs use scoring functions to rank different binding poses, with lower energy scores typically indicating higher binding affinity. nih.gov

In a study on related 2-oxo-ethyl piperidine (B6355638) pentanamide-derived sulfonamides designed as anti-diabetic agents, molecular docking simulations were performed against insulin-inhibiting protein receptors. The results showed strong binding affinities for the synthesized compounds, with values around -6.6 to -6.9 kcal/mol, indicating favorable and stable interactions within the receptor's binding site. researchgate.net This type of analysis is fundamental for predicting the potential of a compound to act as an effective inhibitor. researchgate.net The stability of the complex is further understood by analyzing the specific intermolecular forces, such as hydrogen bonds with key residues like ASN260, which can significantly enhance the interaction between a ligand and its protein target. qub.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new, unsynthesized molecules and to understand the structural features that are most important for efficacy. qub.ac.uk

Development of Predictive Models for Biological Activity

The development of a robust QSAR model is a multi-step process. For a series of 35 sulfonyl-containing compounds, including 2-substituted phenyl-2-oxo-ethylsulfonamides, a QSAR study was conducted to model their antifungal activities against Botrytis cinerea. ufv.br The process began with the optimization of the molecular structures using Density Functional Theory (DFT) methods. ufv.brresearchgate.net Subsequently, a large number of molecular descriptors, which are numerical representations of a molecule's properties, were calculated. ufv.br

Using this dataset, a predictive model was generated using the Genetic Function Algorithm (GFA). The dataset was split into a training set, used to build the model, and a test set, used to validate its predictive power. ufv.br The resulting model demonstrated strong statistical performance, indicating its reliability and robustness for predicting antifungal activity. ufv.br Such models are valuable as they can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. nih.gov

Table 1: Statistical Parameters of the Optimum QSAR Model for Antifungal Sulfonamides ufv.br This table presents the validation metrics for the selected QSAR model developed for 2-substituted phenyl-2-oxo-ethylsulfonamides and related compounds.

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.954 | Indicates the proportion of variance in the biological activity that is predictable from the molecular descriptors for the training set. |

| R²adj (Adjusted R²) | 0.941 | A modified version of R² that accounts for the number of predictors in the model. |

| Q²cv (Cross-validated R²) | 0.888 | Measures the internal predictive ability of the model, assessed through cross-validation. |

| R²pred (External Validation R²) | 0.839 | Measures the model's ability to predict the activity of an external set of compounds (test set). |

Correlation of Molecular Descriptors with Pharmacological Efficacy

A key outcome of QSAR modeling is the identification of molecular descriptors that have the most significant influence on biological activity. These descriptors provide a quantitative link between a molecule's structural or physicochemical properties and its pharmacological efficacy. By understanding which descriptors are critical, chemists can rationally design new molecules with enhanced activity.

In various QSAR models for bioactive compounds, descriptors related to molecular charge distribution and lipophilicity have been shown to be highly important. nih.gov For example, descriptors such as those associated with charge (e.g., h_pavgQ) and lipophilicity (e.g., GCUT_SLOGP_0) often play a crucial role in a compound's ability to cross biological membranes or bind to a target. nih.gov The steric properties of substituents are also frequently identified as critical factors influencing activity. qub.ac.uk While the specific descriptors from the optimal model for this compound were not explicitly detailed in the abstract, the study successfully established a strong correlation, allowing for the design of twelve new derivatives with potentially improved antifungal activity compared to the original template compound. ufv.brresearchgate.net

Table 2: Common Types of Molecular Descriptors in QSAR Studies This table outlines various categories of molecular descriptors used to correlate a compound's structure with its biological activity.

| Descriptor Type | Description | Example(s) |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula, describing atom counts, molecular weight, and bond types. | Molecular Weight, Number of N atoms |

| Topological (2D) | Describes the connectivity and branching of atoms in the molecule, derived from the 2D graph representation. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Based on the 3D coordinates of the atoms, describing the molecule's size and shape. | Molecular Surface Area, Molecular Volume |

| Electronic | Describes the electronic properties of the molecule, such as charge distribution and orbital energies. | Dipole Moment, Partial Charges, HOMO/LUMO energies |

| Physicochemical | Represents key physicochemical properties relevant to pharmacokinetics and pharmacodynamics. | LogP (Lipophilicity), Polar Surface Area (PSA) |

Future Research Horizons for this compound: An Advanced Perspective

The chemical scaffold of this compound presents a compelling starting point for advanced therapeutic research. Its unique structural features offer significant potential for modification and optimization. This article explores the forward-looking research directions and advanced perspectives for this compound, focusing on rational drug design, strategies to overcome resistance, multi-target approaches, and the integration of cutting-edge technologies for mechanistic studies and biological interrogation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.